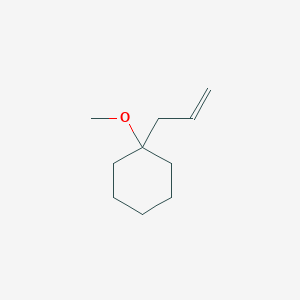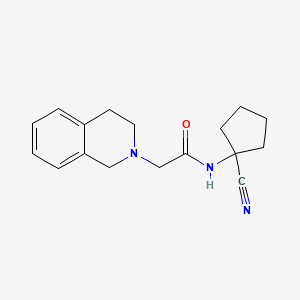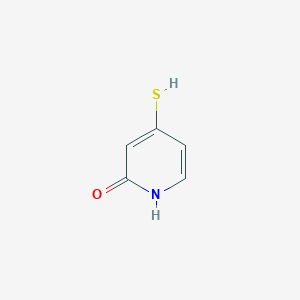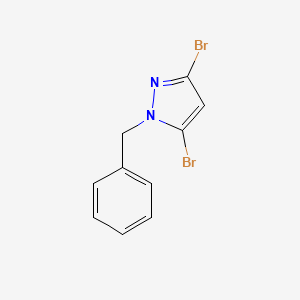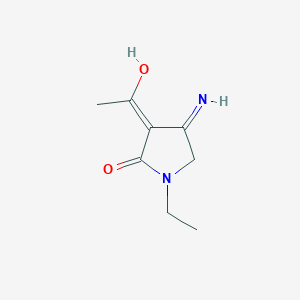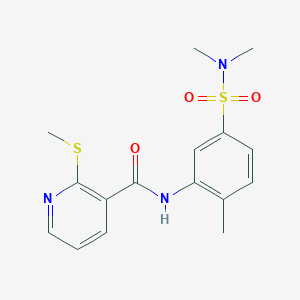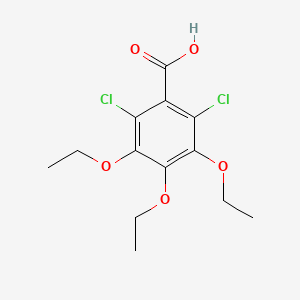
2,6-Dichloro-3,4,5-triethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3,4,5-triethoxybenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and three ethoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,4,5-triethoxybenzoic acid can be achieved through several methods. One common approach involves the chlorination of 3,4,5-triethoxybenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,6-Dichloro-3,4,5-triethoxybenzoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Substituted benzoic acids with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 2,6-Dichloro-3,4,5-triethoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases and conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in the formulation of various industrial products.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-3,4,5-triethoxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and affecting cellular processes. The exact molecular pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
3,4,5-Trimethoxybenzoic acid: Similar in structure but with methoxy groups instead of ethoxy groups.
2,4-Dichloro-3,5-dimethoxybenzoic acid: Contains methoxy groups and different chlorine substitution pattern.
Uniqueness: 2,6-Dichloro-3,4,5-triethoxybenzoic acid is unique due to its specific substitution pattern and the presence of ethoxy groups. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs. The compound’s unique combination of chlorine and ethoxy groups makes it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C13H16Cl2O5 |
|---|---|
Peso molecular |
323.17 g/mol |
Nombre IUPAC |
2,6-dichloro-3,4,5-triethoxybenzoic acid |
InChI |
InChI=1S/C13H16Cl2O5/c1-4-18-10-8(14)7(13(16)17)9(15)11(19-5-2)12(10)20-6-3/h4-6H2,1-3H3,(H,16,17) |
Clave InChI |
ABXFSGDFAVFWLJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C(=C1OCC)Cl)C(=O)O)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


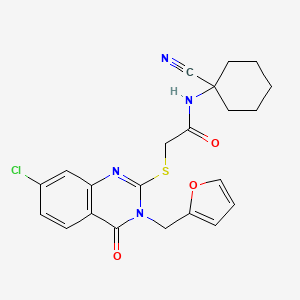
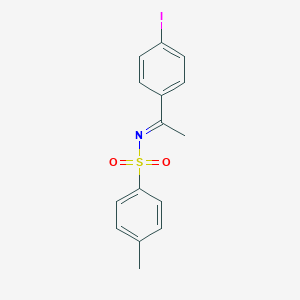
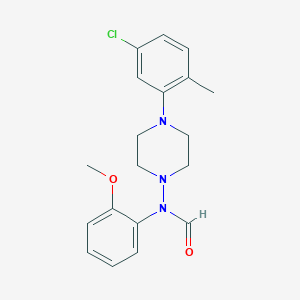
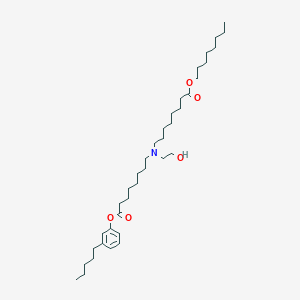
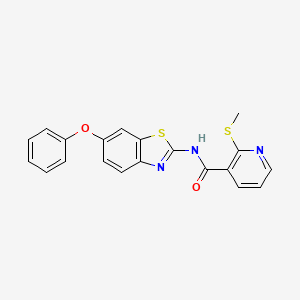
![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)
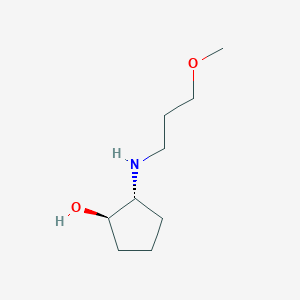
![2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B13351046.png)
